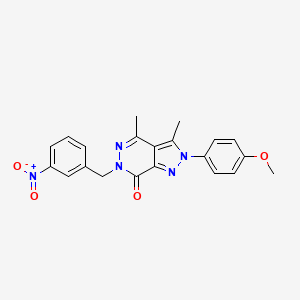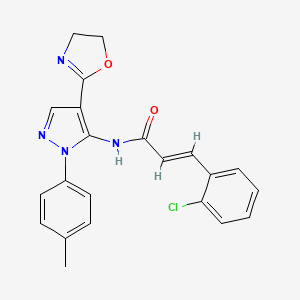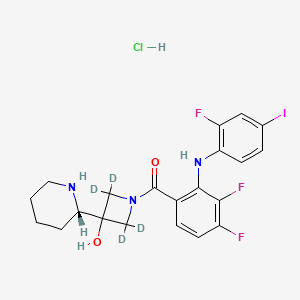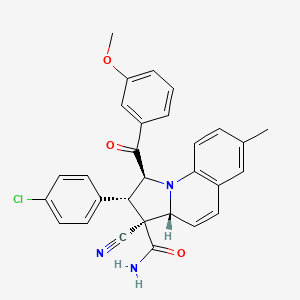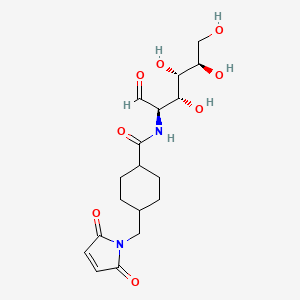
Glucose-malemide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucose-malemide is a glycoconjugate consisting of a glucose molecule and a maleimide group of a linker molecule. This compound is primarily used in the preparation of glucose-responsive insulin delivery compositions, thereby conjugating glucose to insulin . The unique structure of this compound allows it to play a significant role in various biochemical and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucose-malemide involves the conjugation of a glucose molecule with a maleimide group through a linker. The maleimide group is typically introduced via a Michael addition reaction between the maleimide (acceptor) and a thiolate (donor) . This reaction is highly selective and efficient, making it suitable for the preparation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized by various analytical methods .
Chemical Reactions Analysis
Types of Reactions
Glucose-malemide undergoes several types of chemical reactions, including:
Addition Reactions: The maleimide group readily participates in Michael addition reactions with thiol groups, forming stable thiosuccinimide products.
Hydrolysis: Under certain conditions, the maleimide group can undergo hydrolysis, leading to the formation of malic amides.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound include thiosuccinimide complexes and malic amides, depending on the specific reaction conditions .
Scientific Research Applications
Glucose-malemide has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation techniques to attach glucose molecules to proteins and other biomolecules.
Medicine: Investigated for its potential in targeted drug delivery and diagnostic applications.
Industry: Utilized in the production of biosensors and other analytical devices for glucose detection.
Mechanism of Action
The mechanism of action of glucose-malemide involves its ability to form stable conjugates with thiol groups on proteins and other biomolecules. This is achieved through a Michael addition reaction, where the maleimide group acts as the acceptor and the thiolate acts as the donor . The resulting thiosuccinimide complex is stable and can be used for various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
Maleimide: A parent compound of glucose-malemide, used in various bioconjugation applications.
3,4-Disubstituted Maleimides: These compounds exhibit similar reactivity and are used in pharmaceutical and dye industries.
Uniqueness
This compound is unique due to its ability to conjugate glucose to insulin, making it highly valuable in the development of glucose-responsive insulin delivery systems . This property sets it apart from other maleimide derivatives, which may not have the same specificity or application potential.
Properties
Molecular Formula |
C18H26N2O8 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H26N2O8/c21-8-12(16(26)17(27)13(23)9-22)19-18(28)11-3-1-10(2-4-11)7-20-14(24)5-6-15(20)25/h5-6,8,10-13,16-17,22-23,26-27H,1-4,7,9H2,(H,19,28)/t10?,11?,12-,13+,16+,17+/m0/s1 |
InChI Key |
WGCWWZIZUDJXPC-WYDHFJRPSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


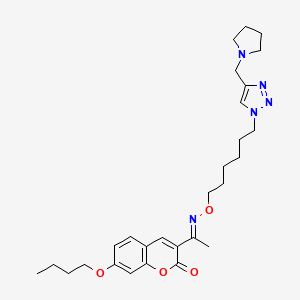
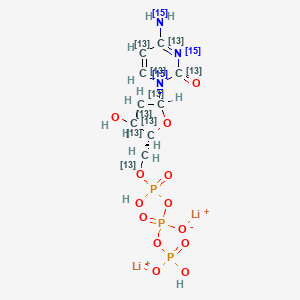
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
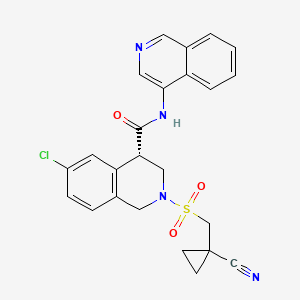
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
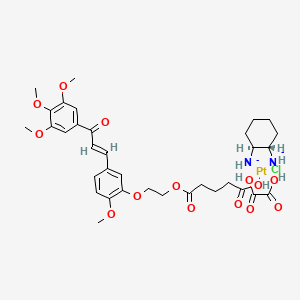
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
